molecular formula C17H33N3O2 B13868411 (1-Methylpiperidin-4-yl)(2-pyrrolidin-1-yl-ethyl)carbamic acid tert-butyl ester

(1-Methylpiperidin-4-yl)(2-pyrrolidin-1-yl-ethyl)carbamic acid tert-butyl ester

Cat. No.: B13868411
M. Wt: 311.5 g/mol
InChI Key: MVSGVTNUTYCDJR-UHFFFAOYSA-N
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Description

(1-Methylpiperidin-4-yl)(2-pyrrolidin-1-yl-ethyl)carbamic acid tert-butyl ester is a complex organic compound that belongs to the class of piperidinecarboxylic acids. This compound is characterized by the presence of a piperidine ring, a pyrrolidine ring, and a carbamic acid ester group. It is often used in medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylpiperidin-4-yl)(2-pyrrolidin-1-yl-ethyl)carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. The reaction conditions often include the use of organic solvents such as ethanol and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(1-Methylpiperidin-4-yl)(2-pyrrolidin-1-yl-ethyl)carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1-Methylpiperidin-4-yl)(2-pyrrolidin-1-yl-ethyl)carbamic acid tert-butyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Methylpiperidin-4-yl)(2-pyrrolidin-1-yl-ethyl)carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (1-Methylpiperidin-4-yl)(2-pyrrolidin-1-yl-ethyl)carbamic acid tert-butyl ester stands out due to its unique combination of piperidine and pyrrolidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H33N3O2

Molecular Weight

311.5 g/mol

IUPAC Name

tert-butyl N-(1-methylpiperidin-4-yl)-N-(2-pyrrolidin-1-ylethyl)carbamate

InChI

InChI=1S/C17H33N3O2/c1-17(2,3)22-16(21)20(14-13-19-9-5-6-10-19)15-7-11-18(4)12-8-15/h15H,5-14H2,1-4H3

InChI Key

MVSGVTNUTYCDJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCN1CCCC1)C2CCN(CC2)C

Origin of Product

United States

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